

# The Dual PPARα/y Agonist Reglitazar: A Foundational Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Reglitazar**, also known as Ragaglitazar, is a potent dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[1][2][3] As a member of the "glitazar" class of compounds, it was developed to concurrently address both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes and the metabolic syndrome. By activating both PPARα and PPARγ, **Reglitazar** modulates the expression of a wide array of genes involved in lipid and glucose metabolism, offering a multi-faceted approach to treating these complex metabolic disorders.[1][2] This technical guide provides an in-depth overview of the foundational research on **Reglitazar**, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

## **Chemical and Physical Properties**

**Reglitazar** is a non-thiazolidinedione compound, distinguishing it from earlier classes of PPARy agonists. Its chemical and physical properties are summarized below.



| Property          | Value                                                                                                   | Source              |
|-------------------|---------------------------------------------------------------------------------------------------------|---------------------|
| IUPAC Name        | 4-[[4-[2-(5-methyl-2-phenyl-<br>1,3-oxazol-4-<br>yl)ethoxy]phenyl]methyl]-1,2-<br>oxazolidine-3,5-dione | PubChem CID: 154000 |
| Molecular Formula | C22H20N2O5                                                                                              | PubChem CID: 154000 |
| Molecular Weight  | 392.4 g/mol                                                                                             | PubChem CID: 154000 |
| Synonyms          | Ragaglitazar, JTT-501, NNC<br>61-0029, DRF(-)2725                                                       |                     |

## Mechanism of Action: Dual PPARα/y Activation

**Reglitazar** exerts its therapeutic effects by binding to and activating both PPARα and PPARγ nuclear receptors. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

- PPARy Activation: Primarily expressed in adipose tissue, PPARy is a key regulator of
  adipogenesis, lipid storage, and insulin sensitivity. Activation of PPARy by Reglitazar
  promotes the differentiation of preadipocytes into mature fat cells, which can safely store free
  fatty acids, thus reducing their levels in the circulation and in non-adipose tissues like the
  liver and muscle. This "lipid-stealing" effect is a major contributor to improved insulin
  sensitivity.
- PPARα Activation: Predominantly found in the liver, heart, and skeletal muscle, PPARα is a
  major regulator of fatty acid catabolism. Its activation by Reglitazar leads to the upregulation
  of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance. This results in
  a significant reduction in circulating triglycerides and an increase in high-density lipoprotein
  (HDL) cholesterol.

The dual activation of both receptors by **Reglitazar** provides a comprehensive approach to managing the multifaceted nature of diabetic dyslipidemia and insulin resistance.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cusabio.com [cusabio.com]
- 2. Peroxisome proliferator-activated receptor Wikipedia [en.wikipedia.org]
- 3. Ragaglitazar improves glycemic control and lipid profile in type 2 diabetic subjects: a 12week, double-blind, placebo-controlled dose-ranging study with an open pioglitazone arm -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Dual PPARα/y Agonist Reglitazar: A Foundational Guide to its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679258#foundational-research-on-reglitazar-and-its-therapeutic-potential]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com